2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide
Overview
Description
2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-ethyl-6-methylaniline with a suitable acylating agent to form an intermediate, which is then further reacted with 2,4,6-trimethylphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or ether and may require catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The industrial methods are designed to optimize the reaction conditions, minimize waste, and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-6-methylaniline
- 2,4,6-trimethylphenylamine
- 2-methoxy-5-methylaniline
- 2-methoxy-6-methylaniline
Uniqueness
Compared to similar compounds, 2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide stands out due to its unique combination of functional groups and aromatic rings.
Properties
IUPAC Name |
2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-6-21-11-9-10-18(3)26(21)28-24(30)16-32-23-13-8-7-12-22(23)27(31)29-25-19(4)14-17(2)15-20(25)5/h7-15H,6,16H2,1-5H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIDFJVJTXWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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